2-Methoxy-3-bromopyridine hydrochloride

Catalog No.
S13782918
CAS No.
13472-88-3
M.F
C6H7BrClNO
M. Wt
224.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-3-bromopyridine hydrochloride

CAS Number

13472-88-3

Product Name

2-Methoxy-3-bromopyridine hydrochloride

IUPAC Name

3-bromo-2-methoxypyridine;hydrochloride

Molecular Formula

C6H7BrClNO

Molecular Weight

224.48 g/mol

InChI

InChI=1S/C6H6BrNO.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H

InChI Key

OVGXQBBFWXEGGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)Br.Cl

2-Methoxy-3-bromopyridine hydrochloride, with the molecular formula C6_6H7_7BrClNO, is a derivative of pyridine, a basic heterocyclic organic compound. This compound features a bromine atom and a methoxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The presence of these substituents allows for a variety of chemical transformations, making it valuable in both research and industrial applications. Its hydrochloride form enhances its solubility in water, facilitating its use in various chemical processes and biological studies .

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing the compound to undergo substitution reactions with electrophiles. This characteristic is particularly useful for synthesizing more complex organic molecules.
  • Bromination: As a brominated compound, it can further participate in bromination reactions under specific conditions, leading to derivatives that may have enhanced biological or chemical activity.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions, such as Diels-Alder reactions, which are pivotal for constructing cyclic compounds from simpler precursors .
  • Oxidation and Reduction: Depending on the reaction conditions, it may undergo oxidation or reduction, introducing functional groups that can modify its reactivity and biological activity .

The biological activity of 2-methoxy-3-bromopyridine hydrochloride is primarily linked to its role as a precursor in synthesizing biologically active compounds. Research indicates that derivatives of this compound exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anticancer Properties: Compounds derived from 2-methoxy-3-bromopyridine hydrochloride have been investigated for their potential in cancer treatment due to their ability to interfere with cellular processes.
  • Neuroactive Effects: Certain modifications of this compound have been studied for their neuroactive properties, indicating potential applications in treating neurological disorders .

The synthesis of 2-methoxy-3-bromopyridine hydrochloride typically involves the following steps:

  • Bromination of 2-Methoxypyridine: The starting material, 2-methoxypyridine, is treated with bromine or a bromine source under controlled conditions to achieve selective bromination at the desired position on the pyridine ring.
  • Formation of Hydrochloride Salt: The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity necessary for research and industrial applications.

2-Methoxy-3-bromopyridine hydrochloride has diverse applications across various fields:

  • Chemical Synthesis: It serves as an important building block in organic synthesis for creating complex molecules.
  • Pharmaceutical Development: The compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients due to its unique reactivity.
  • Agrochemicals: It plays a role in producing agrochemicals, contributing to agricultural productivity through the development of pesticides and herbicides .

Studies on the interactions involving 2-methoxy-3-bromopyridine hydrochloride focus on its reactivity with various nucleophiles and electrophiles. This includes:

  • Reactivity with Amines: Investigating how it reacts with amines to form new derivatives that may possess enhanced biological activities.
  • Metal Complexation: Exploring its potential to form complexes with transition metals, which could lead to new catalysts or materials with unique properties.

These interaction studies are crucial for understanding how this compound can be utilized effectively in synthetic chemistry and drug development .

Several compounds share structural similarities with 2-methoxy-3-bromopyridine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-3-methylpyridineBromine at position 2 and methyl group at position 3Different substituents affect reactivity patterns
3-Bromo-2-chloropyridineBromine at position 3 and chlorine at position 2Chlorine introduces different electronic effects
2-Bromo-3-pyridinecarboxaldehydeBromine at position 2 and an aldehyde groupReactivity influenced by the carbonyl group

The uniqueness of 2-methoxy-3-bromopyridine hydrochloride lies in the combination of both bromine and methoxy groups on the pyridine ring. This specific arrangement not only alters electron density but also impacts its reactivity in substitution and coupling reactions compared to other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

222.93995 g/mol

Monoisotopic Mass

222.93995 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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